

# Vegfr-2-IN-42 chemical structure and properties

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## Compound of Interest

Compound Name: Vegfr-2-IN-42

Cat. No.: B12368819

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An In-depth Technical Guide to a Representative VEGFR-2 Inhibitor: Structure, Properties, and Mechanism of Action

This technical guide provides a comprehensive overview of a representative Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor, herein referred to as VEGFR-2 Kinase Inhibitor I. Due to the lack of specific public data for a compound named "**Vegfr-2-IN-42**", this document focuses on a well-characterized indolinone-based VEGFR-2 inhibitor to illustrate the core chemical and biological principles relevant to this class of molecules. This guide is intended for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

VEGFR-2 Kinase Inhibitor I belongs to the 2-indolinone class of compounds, a scaffold known for its protein kinase inhibitory activity.

Table 1: Chemical and Physical Properties of VEGFR-2 Kinase Inhibitor I

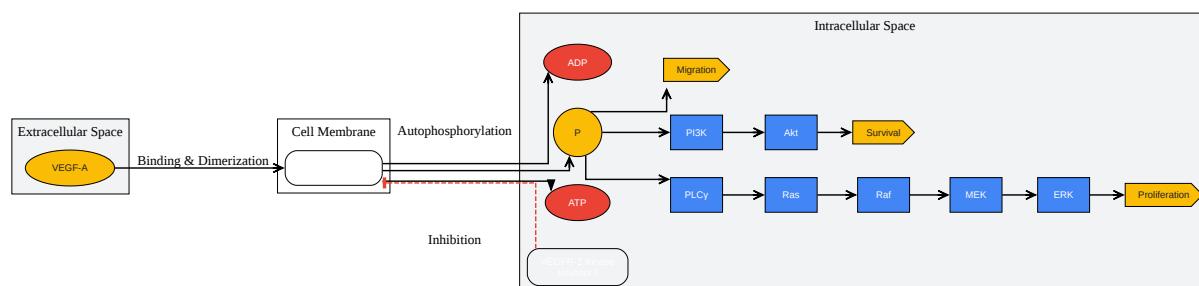
Property	Value
IUPAC Name	ethyl 2,4-dimethyl-5-[[[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxylate[1]
Synonyms	3-(2,4-dimethyl-3-ethoxycarbonylpyrrol-5-methylidenyl)-2-indolinone, VEGF Receptor 2 Kinase Inhibitor I
Molecular Formula	C <sub>18</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub> [1]
Molecular Weight	310.35 g/mol [1]
SMILES	<chem>CCOC(=O)C1=C(C)NC(\C=C2/C(=O)NC3=C2C=CC=C3)=C1C</chem> [1]
Appearance	Solid (predicted)
Solubility	Expected to be soluble in organic solvents such as DMSO and ethanol.

## Mechanism of Action and Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[2][3] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[2][3]

VEGFR-2 Kinase Inhibitor I, like other small molecule inhibitors of this class, functions as an ATP-competitive inhibitor.[2] It binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues. This action blocks the initiation of the downstream signaling cascade.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition.



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VEGFR-2 signaling pathway and inhibition.

## Experimental Protocols

The characterization of VEGFR-2 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

### In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method is an ELISA-based assay.

**Principle:** Recombinant VEGFR-2 kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then quantified, typically using a specific antibody and a colorimetric or fluorometric detection system.

**Materials:**

- Recombinant human VEGFR-2 kinase domain
- Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.01% Triton X-100, pH 7.5)
- ATP solution
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- Test compound (VEGFR-2 Kinase Inhibitor I)
- 96-well microplate
- Anti-phosphotyrosine antibody conjugated to HRP
- TMB substrate
- Stop solution (e.g., 1 M H<sub>2</sub>SO<sub>4</sub>)
- Plate reader

Procedure:

- Coat the 96-well plate with the substrate peptide and incubate overnight at 4°C. Wash the plate with wash buffer.
- Prepare serial dilutions of the test compound in kinase buffer.
- Add the test compound dilutions and recombinant VEGFR-2 kinase to the wells.
- Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.
- Wash the plate to remove unbound reagents.
- Add the anti-phosphotyrosine-HRP antibody and incubate for 1 hour at room temperature.
- Wash the plate and add the TMB substrate.
- Stop the reaction with the stop solution and measure the absorbance at 450 nm.

- Calculate the percent inhibition for each compound concentration and determine the  $IC_{50}$  value by fitting the data to a dose-response curve.

## Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of endothelial cells, which is a key process in angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

Principle: HUVECs are stimulated with VEGF-A to induce proliferation. The cells are treated with the inhibitor at various concentrations, and the extent of cell proliferation is measured after a set incubation period using a reagent such as MTT or resazurin.

Materials:

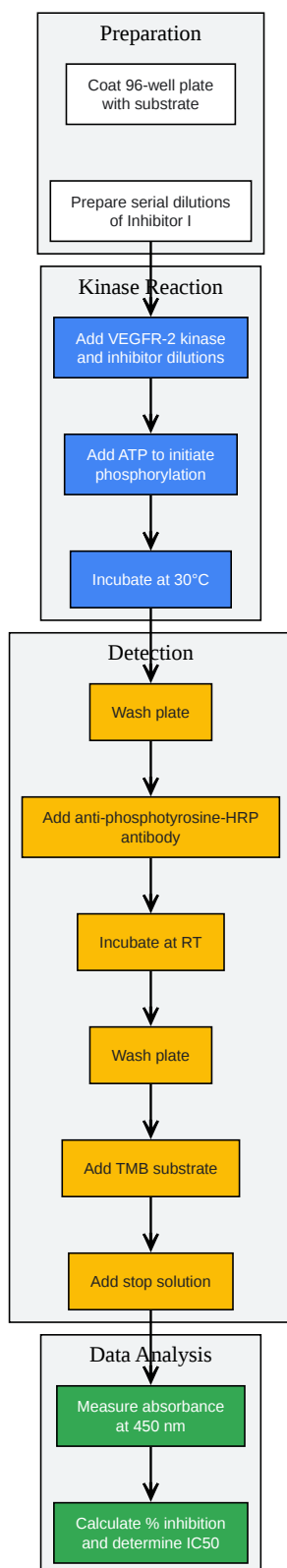
- HUVECs
- Endothelial cell growth medium
- VEGF-A
- Test compound (VEGFR-2 Kinase Inhibitor I)
- 96-well cell culture plate
- MTT or resazurin solution
- Solubilization buffer (for MTT)
- Plate reader

Procedure:

- Seed HUVECs in a 96-well plate and allow them to attach overnight.
- Starve the cells in a low-serum medium for 4-6 hours.
- Prepare serial dilutions of the test compound.

- Treat the cells with the test compound dilutions and stimulate with a final concentration of 20 ng/mL VEGF-A. Include appropriate controls (unstimulated, vehicle-treated).
- Incubate for 48-72 hours at 37°C in a CO<sub>2</sub> incubator.
- Add the MTT or resazurin solution and incubate for 2-4 hours.
- If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the percent inhibition of proliferation and determine the GI<sub>50</sub> (concentration for 50% of maximal inhibition of cell growth).

Below is a diagram of the experimental workflow for the in vitro kinase assay.



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Workflow for an in vitro VEGFR-2 kinase assay.

## Summary

VEGFR-2 Kinase Inhibitor I is a representative small molecule from the 2-indolinone class that effectively targets the ATP-binding site of VEGFR-2. Its ability to inhibit kinase activity translates to the suppression of endothelial cell proliferation, a critical step in angiogenesis. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and similar compounds, which hold potential as anti-angiogenic therapeutic agents.

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## References

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